methyl 1-cyclopropyl-1H-imidazole-4-carboxylate
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Overview
Description
Methyl 1-cyclopropyl-1H-imidazole-4-carboxylate is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Versatile Imidazole Derivatives: The synthesis of imidazo[1,2-a]pyridine carboxylic acid derivatives demonstrates the potential of methyl 1-cyclopropyl-1H-imidazole-4-carboxylate in the synthesis of complex organic molecules. These derivatives are prepared through a series of reactions starting from 2-amino pyridine, showcasing the compound's utility in constructing diverse molecular structures for further applications in chemical research (Du Hui-r, 2014).
Catalysis
- N-Heterocyclic Carbene Catalysts: Imidazol-2-ylidenes, related to the chemical structure of this compound, have been found to be efficient catalysts in transesterification and acylation reactions. This highlights the role of such compounds in facilitating chemical reactions, which is crucial for the development of new synthetic methodologies and the production of various chemical products (G. Grasa, R. M. Kissling, S. Nolan, 2002).
Material Science
- Imidazole-Based Ligands: The development of new heteroditopic imino N-heterocyclic carbenes for use as chelating ligands in homogeneous catalysis is another area where compounds similar to this compound find application. These findings contribute to the field of material science, especially in the design and synthesis of new catalysts for various industrial applications (G. Steiner, H. Kopacka, K. Ongania, K. Wurst, Peter Preishuber-pflügl, B. Bildstein, 2005).
Antimicrobial Studies
- Silver N-Heterocyclic Carbene Complexes: The synthesis of silver N-heterocyclic carbene complexes from methylated imidazolium salts demonstrates the antimicrobial potential of these compounds. This research opens up possibilities for using this compound derivatives in medical and pharmaceutical fields, particularly in developing new antimicrobial agents (Khadijah Hindi, T. Siciliano, S. Durmus, M. Panzner, D. Medvetz, D. Reddy, Lisa A Hogue, Christine E. Hovis, J. Hilliard, R. J. Mallet, C. Tessier, C. Cannon, W. Youngs, 2008).
Mechanism of Action
Target of Action
Methyl 1-cyclopropyl-1H-imidazole-4-carboxylate is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new drugs . .
Mode of Action
Imidazole derivatives are known for their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that this compound may interact with multiple biochemical pathways.
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities , suggesting that this compound may have diverse effects at the molecular and cellular levels.
Properties
IUPAC Name |
methyl 1-cyclopropylimidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)7-4-10(5-9-7)6-2-3-6/h4-6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYPAFHGMRIZEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=N1)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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